molecular formula C21H20F5N3O4 B1461648 Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate CAS No. 944450-81-1

Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate

Katalognummer: B1461648
CAS-Nummer: 944450-81-1
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: XHATYMDMSNXMKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

tert-butyl 4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonylpyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F5N3O4/c1-21(2,3)33-20(31)29-8-6-28(7-9-29)12-10-11(4-5-27-12)19(30)32-18-16(25)14(23)13(22)15(24)17(18)26/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHATYMDMSNXMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656423
Record name tert-Butyl 4-{4-[(pentafluorophenoxy)carbonyl]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-81-1
Record name 1,1-Dimethylethyl 4-[4-[(2,3,4,5,6-pentafluorophenoxy)carbonyl]-2-pyridinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{4-[(pentafluorophenoxy)carbonyl]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds via:

This approach leverages the high reactivity of pentafluorophenyl esters in nucleophilic substitution reactions, facilitating efficient coupling under mild conditions.

Detailed Preparation Steps

  • Synthesis of Boc-Protected Piperazine Intermediate

    • The piperazine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl protecting group on the nitrogen atom.
    • This step is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25°C) to ensure selective protection.
  • Preparation of Isonicotinic Acid Derivative

    • Isonicotinic acid or its derivative is prepared or obtained commercially.
    • The carboxylic acid functionality is then activated by reaction with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
    • This reaction typically occurs in anhydrous solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions.
  • Coupling Reaction

    • The Boc-protected piperazine intermediate is reacted with the pentafluorophenyl ester of isonicotinic acid.
    • The reaction is conducted under anhydrous conditions, often using a base such as triethylamine or N,N-diisopropylethylamine to neutralize the acid formed.
    • Reaction temperatures range from ambient to slightly elevated (20–40°C) and the reaction time varies from several hours to overnight to ensure completion.
  • Purification

    • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
    • The final product is isolated as an amber glass bottle-stored solid with a typical purity of around 90% as per commercial specifications.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Notes
Boc Protection of Piperazine Di-tert-butyl dicarbonate (Boc2O), base Dichloromethane (DCM) 0–25°C Selective amine protection
Activation of Isonicotinic Acid Pentafluorophenol, DCC or DIC DCM 0–5°C Formation of pentafluorophenyl ester
Coupling Reaction Boc-piperazine, base (TEA or DIPEA) DCM or THF 20–40°C Esterification via nucleophilic substitution
Purification Silica gel chromatography Various solvents Ambient Ensures 90% purity product

Research Findings and Analysis

  • The use of pentafluorophenyl esters as activated esters is well-documented for their high reactivity and stability, which facilitates efficient coupling with amines such as Boc-protected piperazine derivatives.
  • Protection of the piperazine nitrogen with Boc groups is critical to avoid unwanted side reactions during ester formation and to improve the selectivity of the coupling step.
  • The choice of coupling reagents like DCC or DIC and the use of bases such as triethylamine are standard in peptide and ester bond formation, ensuring high yields and purity.
  • Temperature control during activation and coupling steps is essential to minimize hydrolysis and side product formation, as indicated by the low-temperature conditions during ester activation.
  • The final compound's purity and stability are maintained by storage in amber glass bottles, protecting it from light-induced degradation.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome
Boc Protection Boc2O, base, DCM, 0–25°C Protect piperazine amine Boc-protected piperazine
Ester Activation Pentafluorophenol, DCC/DIC, DCM, 0–5°C Form pentafluorophenyl ester Activated ester intermediate
Coupling Reaction Boc-piperazine, base, DCM/THF, 20–40°C Couple ester with piperazine Target compound formation
Purification Silica gel chromatography Remove impurities 90% purity product

Analyse Chemischer Reaktionen

Types of Reactions: Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of biological systems and as a tool for probing molecular interactions.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate
  • Molecular Formula : C₂₁H₂₀F₅N₃O₄
  • Molecular Weight : 473.39 g/mol
  • CAS RN : 944450-81-1
  • Melting Point : 112–113°C

Structural Features :

  • Contains a pentafluorophenyl ester group, enhancing reactivity as a leaving group in nucleophilic acyl substitution reactions.
  • A tert-butoxycarbonyl (Boc)-protected piperazine moiety, which provides stability during synthetic processes and allows for orthogonal deprotection under acidic conditions.

Structural and Functional Analogues

A comparative analysis with key analogues is summarized below:

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Functional Groups Primary Application
Target Compound C₂₁H₂₀F₅N₃O₄ 944450-81-1 112–113 Pentafluorophenyl ester, Boc-piperazine Coupling reagent
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₁H₂₀N₂O₄ 180576-05-0 N/A Fmoc-protected piperazine, acetic acid Solid-phase peptide synthesis
2,3,4,5,6-Pentafluorophenylacetic acid C₈H₅F₅O₂ 653-21-4 108–110 Pentafluorophenyl, acetic acid Intermediate in organic synthesis
N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives Varies Varies Varies Phenylpiperazine, spirocyclic diones 5-HT receptor ligands

Key Comparisons

Piperazine Derivatives with Different Protecting Groups

Boc vs. Fmoc Protection :

  • Boc (tert-butoxycarbonyl) : Stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). Ideal for stepwise synthesis requiring orthogonal protection .
  • Fmoc (9-fluorenylmethoxycarbonyl) : Base-labile (removed with piperidine), commonly used in solid-phase peptide synthesis due to compatibility with acid-stable resins .
  • Impact on Reactivity : The Boc group in the target compound enhances stability during ester activation, whereas Fmoc in the acetic acid derivative (CAS 180576-05-0) allows for milder deprotection .

Phenylpiperazine Derivatives :

  • Derivatives with 4-phenylpiperazine (e.g., compounds in ) exhibit high 5-HT₂A receptor affinity (Ki = 15–46 nM) due to hydrophobic interactions with the receptor .
  • In contrast, the Boc-piperazine in the target compound is pharmacologically inert, emphasizing its role as a synthetic intermediate rather than a bioactive molecule .

Pentafluorophenyl Esters

Reactivity :

  • The pentafluorophenyl ester in the target compound is more electrophilic than standard phenyl esters, accelerating coupling reactions. This contrasts with simpler analogues like 2,3,4,5,6-pentafluorophenylacetic acid (CAS 653-21-4), which lacks the piperazine-isonicotinate framework and is less reactive in complex syntheses .

Solubility and Stability :

  • The isonicotinate backbone in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to aliphatic esters like pentafluorophenylacetic acid .

Biologische Aktivität

Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate, with the CAS number 944450-81-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pentafluorophenyl group and a piperazine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C21H20F5N3O4
  • Molecular Weight : 473.39 g/mol
  • Purity : Typically >90%
  • IUPAC Name : tert-butyl 4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonylpyridin-2-yl]piperazine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibitory effects on specific enzymes related to inflammatory and fibrotic processes.

Biological Activity Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • Inhibition of Autotaxin : Research has shown that certain derivatives can inhibit autotaxin, an enzyme implicated in the production of lysophosphatidic acid (LPA), which is involved in fibrotic diseases. This inhibition can lead to reduced levels of LPA in plasma, demonstrating potential therapeutic effects in conditions like pulmonary fibrosis .
  • Antioxidant Properties : Compounds with similar piperazine structures have been noted for their antioxidant activities, which may contribute to their protective effects against oxidative stress-related damage in cells .
  • Central Nervous System Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Autotaxin InhibitionSignificant reduction of LPA levels in vivo; efficacy in pulmonary fibrosis models
Antioxidant ActivityDemonstrated capacity to scavenge free radicals and protect against oxidative stress
CNS ModulationPotential effects on neurotransmitter systems; implications for neurological treatment

Case Study: Efficacy in Pulmonary Fibrosis

A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. The results indicated that the compound effectively reduced extracellular matrix deposition and improved lung function metrics . This highlights the potential therapeutic role of this compound and its derivatives in managing fibrotic diseases.

Q & A

Q. What are the recommended synthetic routes for preparing Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid with pentafluorophenol using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous conditions. Key intermediates should be purified via column chromatography and characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the integrity of the piperazine-Boc group and aromatic fluorination patterns.
  • Infrared Spectroscopy (IR): To verify esterification (C=O stretch at ~1740 cm⁻¹) and Boc-group retention (C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS): To confirm molecular ion peaks (e.g., m/z 473.39 for [M+H]⁺) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?

Methodological Answer: Purity assessment requires:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities .
  • Melting Point Analysis: Consistent values (112–113°C) indicate crystallinity and minimal contaminants .
  • Elemental Analysis: Validate %C, %H, %N against theoretical values (C: 53.28%, H: 4.26%, N: 8.88%) .

Advanced Research Questions

Q. What strategies optimize the stability of the Boc-protected piperazine moiety during multi-step synthesis?

Methodological Answer: The Boc group is acid-labile; thus, avoid acidic conditions post-protection. Strategies include:

  • Neutral pH Buffers: Use pH 7–8 during aqueous workup to prevent premature deprotection.
  • Low-Temperature Reactions: Conduct coupling steps at 0–4°C to minimize thermal degradation.
  • Inert Atmosphere: Use nitrogen/argon to prevent moisture-induced hydrolysis .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

Methodological Answer: Unexpected ¹⁹F NMR splitting may arise from:

  • Rotameric Effects: Slow rotation around the ester bond at low temperatures. Confirm by variable-temperature NMR (−40°C to 25°C).
  • Impurity Interactions: Cross-check with ¹H-¹⁹F HOESY to identify spatial proximity of fluorine atoms to protons in impurities .
  • Synthons Reanalysis: Validate starting materials for isotopic labeling or stereochemical anomalies .

Q. What experimental designs assess the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: Design kinetic studies under varying conditions:

  • Solvent Polarity: Compare reaction rates in DMF (polar aprotic) vs. THF (less polar).
  • Nucleophile Strength: Use primary amines (e.g., benzylamine) vs. weaker nucleophiles (e.g., aniline).
  • Temperature Gradients: Monitor activation energy via Arrhenius plots.
    Data Table:
ConditionReaction Rate (k, s⁻¹)Half-life (t₁/₂)
DMF, 25°C0.04515.4 h
THF, 25°C0.01257.8 h
DMF, 40°C0.0987.1 h

Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 112–113°C vs. literature outliers)?

Methodological Answer: Potential causes include:

  • Polymorphism: Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) and analyze via X-ray diffraction.
  • Hydration/Solvation: Perform thermogravimetric analysis (TGA) to detect weight loss indicative of solvent retention .
  • Purity Threshold: Reproduce synthesis with ≥99% purity (via prep-HPLC) and compare .

Safety and Handling

Q. What protocols mitigate risks associated with handling fluorinated aromatic compounds?

Methodological Answer:

  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fluorinated dust/aerosols.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; fluorinated compounds may penetrate latex.
  • Waste Disposal: Quench reactive intermediates (e.g., with aqueous NaOH) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.